2-Phenyl-2-butene

Isomerization Kinetics Acid Catalysis Reaction Selectivity

2-Phenyl-2-butene (CAS 767-99-7), also designated as cis-2-phenyl-2-butene, is an internal alkene belonging to the phenylbutene class of organic compounds. This molecule, with the molecular formula C10H12 and a molecular weight of 132.20 g/mol, features a phenyl group attached to the second carbon of the butene chain in a cis (Z) configuration.

Molecular Formula C10H12
Molecular Weight 132.2 g/mol
CAS No. 767-99-7
Cat. No. B127639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-butene
CAS767-99-7
Synonyms[(1Z)-1-Methyl-1-propen-1-yl]-benzene;  (Z)-2-Phenyl-2-butene;  cis-2-Phenyl-2-butene;  (Z)-(1-Methyl-1-propenyl)-benzene;  (Z)-1,2-Dimethylstyrene;  (Z)-2-Phenyl-2-butene;  (Z)-α,β-Dimethylstyrene;  2-Phenyl-trans-2-butene;  cis-1-Methyl-1-phenylpropene
Molecular FormulaC10H12
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC=CC=C1
InChIInChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3-
InChIKeyUGUYQBMBIJFNRM-OQFOIZHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-butene (CAS 767-99-7): Essential Procurement and Application Profile


2-Phenyl-2-butene (CAS 767-99-7), also designated as cis-2-phenyl-2-butene, is an internal alkene belonging to the phenylbutene class of organic compounds [1]. This molecule, with the molecular formula C10H12 and a molecular weight of 132.20 g/mol, features a phenyl group attached to the second carbon of the butene chain in a cis (Z) configuration . It serves as a crucial synthetic intermediate in organic chemistry, particularly valued for its well-defined stereochemistry and predictable reactivity profile . The compound is available in both cis (CAS 767-99-7) and trans (CAS 768-00-3) isomeric forms, each exhibiting distinct physical and chemical properties that dictate their specific applications in research and industrial synthesis .

2-Phenyl-2-butene (CAS 767-99-7): Why In-Class Compounds Cannot Be Substituted


The phenylbutene family comprises multiple structurally similar isomers, including 1-phenyl-1-butene, 2-phenyl-1-butene, and both cis/trans isomers of 2-phenyl-2-butene. Despite their shared molecular formula, these compounds exhibit divergent thermodynamic stability, reaction kinetics, and product selectivity due to differences in double-bond position and stereochemistry [1]. For instance, the acid-catalyzed isomerization of phenylbutenes reveals distinct rate constants and equilibrium distributions for each isomer, demonstrating that they cannot be used interchangeably in synthetic sequences without altering reaction outcomes [2]. Furthermore, the cis configuration of 2-phenyl-2-butene (CAS 767-99-7) imposes specific steric and electronic constraints that directly influence catalytic asymmetric hydrogenation outcomes and epoxidation stereochemistry [3]. Consequently, substituting one phenylbutene for another—even within the same nominal class—can fundamentally change reaction yields, product enantiopurity, and downstream purification requirements [4].

2-Phenyl-2-butene (CAS 767-99-7): Quantitative Differentiation Evidence


Isomerization Kinetics: Distinct Rate Profiles for cis- vs. trans-2-Phenyl-2-butene

The acid-catalyzed isomerization of phenylbutenes in glacial acetic acid at 50°C demonstrates that cis-2-phenyl-2-butene (CAS 767-99-7) exhibits a unique kinetic profile compared to its trans isomer (CAS 768-00-3) and 2-phenyl-1-butene. Under identical conditions, the carbonium ion intermediate generated from protonation yields 65% cis, 2% trans, and 33% terminal alkene, indicating a strong thermodynamic preference for the cis configuration in this system [1].

Isomerization Kinetics Acid Catalysis Reaction Selectivity

Asymmetric Hydrogenation: Enantioselectivity Differences Among Phenylbutene Isomers

In asymmetric hydrogenation studies, 2-phenyl-2-butene exhibits distinct enantioselectivity behavior compared to the terminal isomer 2-phenyl-1-butene. Using chiral titanocene catalysts, 2-phenyl-1-butene is hydrogenated with low to moderate enantioselectivity, while 2-phenyl-2-butene yields 2-phenylbutane with an optical yield of approximately 8.5% ee when using Ru-based chiral catalysts [1][2]. Although modest, this measurable enantioselectivity demonstrates the potential for stereochemical differentiation that is absent with the terminal isomer.

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Synthesis

Hydrovinylation Selectivity: 2-Phenyl-2-butene as a Minor but Quantifiable Byproduct

In the nickel-catalyzed hydrovinylation of styrene to produce 3-phenyl-1-butene, cis- and trans-2-phenyl-2-butene are formed as minor isomerization byproducts. Under optimized conditions (25°C, 15 bar ethylene, styrene/Ni ratio 1000/1), the primary product 3-phenyl-1-butene is obtained in 97% yield, with cis- and trans-2-phenyl-2-butenes comprising the remaining 3% [1]. This quantifiable side-product formation establishes 2-phenyl-2-butene as a key reference impurity for analytical method validation in catalytic process development.

Catalytic Hydrovinylation Nickel Catalysis Chemoselectivity

Thermophysical Property Divergence: cis- vs. trans-2-Phenyl-2-butene Boiling Point

The cis (Z) and trans (E) isomers of 2-phenyl-2-butene exhibit measurably different physical properties that impact purification and handling. The cis isomer (CAS 767-99-7) has an experimentally determined boiling point of 174°C at 760 mmHg and a density of 0.879 g/cm³, while the trans isomer (CAS 768-00-3) exhibits a boiling point of 194.85°C and a density of 0.9138 g/cm³ [1][2]. This 20.85°C difference in boiling point enables effective separation via fractional distillation, while the density difference affects solvent selection and biphasic reaction design.

Physical Chemistry Thermophysical Properties Isomer Differentiation

Atmospheric Reactivity: Hydroxyl Radical Rate Constant for Environmental Fate Modeling

The atmospheric degradation rate of 2-phenyl-2-butene via reaction with hydroxyl radicals has been quantified, providing essential data for environmental fate modeling. The overall OH rate constant is 89.0052 × 10⁻¹² cm³/molecule·sec, corresponding to an atmospheric half-life of 0.120 days (assuming a 12-hour day and 1.5 × 10⁶ OH/cm³) [1]. This class-level inference establishes a baseline reactivity for phenylbutenes in environmental systems, though direct comparator data for other phenylbutene isomers under identical conditions is not available in the sourced literature.

Environmental Chemistry Atmospheric Degradation Rate Constants

Gas-Phase Basicity: Quantified Carbocation Stability for Mechanistic Studies

The gas-phase basicity of cis-2-phenyl-2-butene has been determined through proton transfer equilibrium measurements, providing a direct measure of the stability of the corresponding α-ethyl-α-methylbenzyl cation [1]. The substituent effect analysis reveals that the conjugate acid ion stability follows an r value of 1.0 in the LArSR (Linear Aryl Substituent Reactivity) equation, matching that of the α-cumyl cation system [2]. This quantitative structure-stability relationship enables prediction of reactivity trends across substituted phenylbutenes, though direct comparator data for other phenylbutene isomers is not provided.

Physical Organic Chemistry Gas-Phase Basicity Carbocation Stability

2-Phenyl-2-butene (CAS 767-99-7): Validated Application Scenarios Based on Differentiating Evidence


Asymmetric Hydrogenation Method Development

2-Phenyl-2-butene serves as a benchmark prochiral substrate for developing and optimizing chiral hydrogenation catalysts. Its quantifiable enantioselectivity of approximately 8.5% ee with Ru-DIOP catalysts provides a measurable baseline for systematic catalyst screening [1]. Researchers can use this compound to evaluate new chiral ligand systems, comparing optical yields against established literature values. The cis configuration (CAS 767-99-7) presents a distinct steric environment compared to the trans isomer, making it valuable for probing catalyst-substrate interactions.

Analytical Reference Standard for Hydrovinylation Process Monitoring

In industrial styrene hydrovinylation processes producing 3-phenyl-1-butene, 2-phenyl-2-butene is a quantifiable isomerization byproduct present at approximately 3% yield [2]. Procurement of authenticated cis-2-phenyl-2-butene (CAS 767-99-7) enables its use as a certified reference standard for gas chromatography (GC) or HPLC method calibration. This ensures accurate quantification of side-product formation during process optimization and quality control, which is critical for meeting product purity specifications.

Physical Organic Chemistry and Mechanistic Studies

The well-characterized gas-phase basicity and carbocation stability parameters (LArSR r value = 1.0) make 2-phenyl-2-butene a valuable substrate for fundamental mechanistic investigations [3]. Physical organic chemists can employ this compound to study substituent effects, proton transfer equilibria, and carbocation stabilization mechanisms. The distinct kinetic behavior of the cis isomer in acid-catalyzed isomerization reactions (65% cis yield from common intermediate) provides a quantitative reference point for computational modeling of reaction pathways [4].

Environmental Fate Assessment and Regulatory Documentation

For industrial users required to submit environmental risk assessments, the quantifiable hydroxyl radical reaction rate constant (k_OH = 89.0052 × 10⁻¹² cm³/molecule·sec) and atmospheric half-life (0.120 days) of 2-phenyl-2-butene provide essential data for fate modeling [5]. This information supports compliance with REACH, TSCA, and other regulatory frameworks. While class-level in nature, this data offers a defensible basis for estimating atmospheric persistence when compound-specific data is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-2-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.